Diallyldiphenylsilane
Overview
Description
Diallyldiphenylsilane is an organosilicon compound with the chemical formula C18H20Si. It is characterized by the presence of two allyl groups and two phenyl groups attached to a silicon atom. This compound is a colorless to almost colorless liquid and is known for its reactivity and versatility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallyldiphenylsilane can be synthesized through several methods. One common method involves the reaction of diphenyldichlorosilane with allyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
Ph2SiCl2+2CH2=CHCH2MgBr→Ph2Si(CH2CH=CH2)2+2MgBrCl
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diallyldiphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The phenyl groups can be reduced under specific conditions to form cyclohexyl groups.
Substitution: The silicon atom can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for the oxidation of allyl groups.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of phenyl groups.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions at the silicon atom.
Major Products Formed
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of cyclohexyl-substituted silanes.
Substitution: Formation of halogenated silanes or other substituted derivatives
Scientific Research Applications
Diallyldiphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers. Its reactivity makes it valuable in cross-coupling reactions and polymerization processes.
Biology: It is used in the development of silicon-based biomaterials and as a reagent in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, coatings, and adhesives due to its thermal stability and reactivity .
Mechanism of Action
The mechanism of action of diallyldiphenylsilane involves its ability to form reactive intermediates through the activation of its allyl and phenyl groups. These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The silicon atom plays a crucial role in stabilizing these intermediates and facilitating the reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Diallyldimethylsilane: Similar in structure but with methyl groups instead of phenyl groups.
Diphenyldimethylsilane: Contains two phenyl groups and two methyl groups attached to silicon.
Diallyldiethylsilane: Similar to diallyldiphenylsilane but with ethyl groups instead of phenyl groups.
Uniqueness
This compound is unique due to the presence of both allyl and phenyl groups, which provide a balance of reactivity and stability. The phenyl groups offer thermal stability, while the allyl groups provide sites for further functionalization. This combination makes it a versatile compound in various chemical processes .
Properties
IUPAC Name |
diphenyl-bis(prop-2-enyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Si/c1-3-15-19(16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODWTWYKYYGSFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065105 | |
Record name | Diallyldiphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10519-88-7 | |
Record name | 1,1′-(Di-2-propen-1-ylsilylene)bis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10519-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyldiallylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallyldiphenylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269574 | |
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Record name | Benzene, 1,1'-(di-2-propen-1-ylsilylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diallyldiphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyldiphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIPHENYLDIALLYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIK3TJ1GN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main ways diallyldiphenylsilane is incorporated into polymer chains during copolymerization reactions?
A1: this compound can be incorporated into polymer chains through two main mechanisms:
Q2: Can this compound be used for ring-closing metathesis (RCM) reactions?
A: Yes, this compound can undergo RCM reactions. Research shows that even low concentrations of Grubbs' catalyst (0.01 mol or less) are effective for RCM reactions involving this compound. [] The efficiency of the reaction is influenced by factors like solvent, temperature, and catalyst concentration. []
Q3: Are there any examples of this compound forming complexes with metal ions?
A: Yes, this compound has been reported to form π-complexes with silver(I) nitrate. [] This interaction highlights the potential for this compound to act as a ligand in organometallic chemistry.
Q4: How can this compound be incorporated into conjugated polymers, and what are the resulting optical properties?
A: this compound can be copolymerized with monomers like 9,9-dihexyl-2,7-dibromofluorene and N-hexyl-2,7-dibromocarbazole using the Mizoroki-Heck reaction with a palladium catalyst. [] These resulting copolymers exhibit interesting optical properties. For example, they show blue-shifted absorption peaks compared to the corresponding homopolymers, indicating an influence of the silicon-vinylene unit on the polymer's electronic structure. []
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